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molecular formula C12H18N2O B1607854 1-(4-Methoxyphenyl)-2-methylpiperazine CAS No. 35947-12-7

1-(4-Methoxyphenyl)-2-methylpiperazine

Cat. No. B1607854
M. Wt: 206.28 g/mol
InChI Key: LSIROHVGZARUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04735942

Procedure details

To 11.9 parts of water was added dropwise 11.5 parts of sulfuric acid with stirring and while cooling. Then there was added portionwise 4.6 parts of dl-1-(4-methoxyphenyl)-2-methyl-4-(4-methylphenylsulfonyl)piperazine and after addition was complete, the whole was stirred and refluxed for 20 hours. After cooling the reaction mixture was poured onto crushed ice. The whole was alkalized with sodium hydroxide solution 15N and extracted three times with 4-methyl-2-pentanone. The combined extracts were dried over potassium carbonate and evaporated. The oily residue was distilled in vacuo, yielding 1.7 parts of oily 1-(4-methoxyphenyl)-2-methylpiperazine; bp. 144°-147° C. at 0.3 mm pressure; nD20 =1.5633; d2020 =1.0782 (76).
Name
1-(4-methoxyphenyl)-2-methyl-4-(4-methylphenylsulfonyl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH2:19][CH2:18][N:17](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:16][CH:15]2[CH3:30])=[CH:10][CH:9]=1.[OH-].[Na+]>O>[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH:15]2[CH3:30])=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
1-(4-methoxyphenyl)-2-methyl-4-(4-methylphenylsulfonyl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N1C(CN(CC1)S(=O)(=O)C1=CC=C(C=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
ADDITION
Type
ADDITION
Details
after addition
STIRRING
Type
STIRRING
Details
the whole was stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 4-methyl-2-pentanone
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The oily residue was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1C(CNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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